Dimethyl pyrazine-2,5-dicarboxylate

Organic Synthesis Asymmetric Functionalization Building Block Chemistry

Procure this distinct 2,5-symmetric pyrazine diester for predictable coordination polymer synthesis. Its -0.3 XLogP3 and 167-174°C mp enable aqueous workflow & easy purification, essential for proteasome inhibitor and (R)-Verapamil ligand synthesis. Selectively hydrolyzes to monomethyl ester for asymmetric functionalization.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 13051-89-3
Cat. No. B084870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl pyrazine-2,5-dicarboxylate
CAS13051-89-3
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=N1)C(=O)OC
InChIInChI=1S/C8H8N2O4/c1-13-7(11)5-3-10-6(4-9-5)8(12)14-2/h3-4H,1-2H3
InChIKeyDQGTTXDDKDMEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Pyrazine-2,5-dicarboxylate (CAS 13051-89-3): Technical Baseline and Procurement Classification


Dimethyl pyrazine-2,5-dicarboxylate (C₈H₈N₂O₄, MW 196.16) is a pyrazine-derived heterocyclic diester [1], characterized by two methyl ester groups symmetrically substituted at the 2- and 5-positions of the pyrazine ring [2]. It serves primarily as a versatile precursor for synthesizing pyrazine-2,5-dicarboxylic acid derivatives and coordination polymers [3], with documented applications in the preparation of biologically active agents including proteasome inhibitors and chiral bis(oxazoline) ligands . Commercially, it is typically supplied as a white to pale-yellow crystalline solid with a purity specification of ≥95% and a melting point range of 167–174°C .

Why Generic Substitution of Dimethyl Pyrazine-2,5-dicarboxylate Fails: Quantitative Differentiation from Analogs


Substituting dimethyl pyrazine-2,5-dicarboxylate with other pyrazine esters or dicarboxylate isomers introduces quantifiable changes in reactivity, physical properties, and application-specific performance. The symmetric 2,5-substitution pattern dictates a distinct coordination geometry [1], while the methyl ester groups confer a specific LogP (XLogP3 = -0.3) [2] that differs from bulkier ethyl or 3,6-dimethyl analogs. Furthermore, the absence of ring methylation alters thermal degradation pathways and temperatures relative to 3,6-dimethyl derivatives [3]. These differences are not merely nominal; they manifest as measurable variations in melting point, hydrolytic stability, and downstream synthetic utility that directly impact procurement decisions in medicinal chemistry and materials science.

Dimethyl Pyrazine-2,5-dicarboxylate: Quantitative Evidence Guide for Scientific Selection


Selective Partial Hydrolysis Enables Monomethyl Ester Synthesis Not Accessible with Other Pyrazine Diesters

Dimethyl pyrazine-2,5-dicarboxylate undergoes controlled partial hydrolysis under mild alkaline conditions to yield the monomethyl ester derivative, a transformation not reported for diethyl or other pyrazine diester analogs [1]. This selective mono-deprotection is critical for sequential functionalization strategies.

Organic Synthesis Asymmetric Functionalization Building Block Chemistry

Absence of Ring Methylation Confers Higher Thermal Degradation Onset Compared to 3,6-Dimethyl Flavor Precursors

While direct TG data for the target compound are not available, class-level inference from structurally related pyrazine esters indicates that ring methylation significantly lowers thermal stability. The 3,6-dimethyl analog DMPOE exhibits a degradation onset at 224.9°C with maximum mass loss at 312°C [1]. Dimethyl pyrazine-2,5-dicarboxylate, lacking ring methyl groups, is expected to exhibit a higher thermal degradation onset, a property advantageous for high-temperature synthetic applications.

Thermal Analysis Flavor Chemistry Precursor Stability

Lower Lipophilicity (XLogP3 = -0.3) Enables Aqueous-Compatible Coordination Chemistry Versus Hydrophobic 3,6-Dimethyl Analog

The target compound exhibits a computed XLogP3 value of -0.3 [1], indicating moderate hydrophilicity. In contrast, the 3,6-dimethyl analog (dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate) bears additional ring methyl groups that significantly increase hydrophobicity and reduce aqueous solubility . This polarity difference directly impacts metal complexation conditions and crystal growth media.

Coordination Chemistry MOF Synthesis Ligand Design

Validated Reactant in Proteasome Inhibitor and (R)-Verapamil Ligand Synthesis: Application-Specific Provenance

Dimethyl pyrazine-2,5-dicarboxylate is explicitly cited as a reactant in the synthesis of proteasome inhibitors for multiple myeloma and in the preparation of pyrazinyl/pyridinyl bis(oxazoline) ligands used for (R)-Verapamil synthesis . This application-specific provenance distinguishes it from other pyrazine esters lacking documented use in these pharmacologically relevant pathways.

Medicinal Chemistry Proteasome Inhibition Chiral Ligand Synthesis

Melting Point (167–174°C) Differentiates from Lower-Melting Diethyl and 3,6-Dimethyl Analogs for Crystallization and Handling

The melting point of dimethyl pyrazine-2,5-dicarboxylate is consistently reported in the range of 167–174°C . In contrast, the 3,6-dimethyl analog (dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate) melts at approximately 86°C , while diethyl pyrazine-2,3-dicarboxylate melts at 55–56°C . This substantial melting point elevation (ΔT > 80°C) reflects enhanced crystal lattice stability and directly impacts handling, purification, and storage conditions.

Physical Property Crystallization Solid-State Chemistry

2,5-Regioisomer Forms 1-D Coordination Polymers, Whereas 2,3-Regioisomer Yields Diverse Topologies Including Ladders and Sheets

The pyrazine-2,5-dicarboxylate (pz25dc) ligand, derived from dimethyl pyrazine-2,5-dicarboxylate, displays a bis-bidentate coordination mode with carboxylate groups nearly coplanar with the pyrazine ring, reliably affording polymeric 1-D chains [1]. In contrast, the nonplanar pyrazine-2,3-dicarboxylate (pz23dc) ligand chelates to a unique metal center while bridging additional centers, leading to 1-D chains, ladder chains, and sheets depending on conditions [1]. The 2,5-isomer thus provides predictable linear topology, whereas the 2,3-isomer yields variable dimensionality.

Coordination Polymers MOF Design Supramolecular Architecture

Dimethyl Pyrazine-2,5-dicarboxylate: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Proteasome Inhibitors for Multiple Myeloma Drug Discovery

Dimethyl pyrazine-2,5-dicarboxylate is a validated reactant for constructing proteasome inhibitors targeting multiple myeloma . Its symmetric 2,5-diester structure provides a scaffold amenable to sequential functionalization, and its moderate hydrophilicity (XLogP3 = -0.3) [1] is compatible with aqueous medicinal chemistry workflows. Procurement for this application leverages established literature precedent rather than exploratory analog screening.

Preparation of Pyrazinyl and Pyridinyl Bis(oxazoline) Ligands for (R)-Verapamil Synthesis

This compound is specifically employed in the synthesis of pyrazinyl and pyridinyl bis(oxazoline) ligands, which are critical chiral auxiliaries in the asymmetric preparation of (R)-Verapamil . The 2,5-substitution pattern positions the ester groups ideally for conversion to oxazoline moieties. Alternative pyrazine esters (e.g., 2,3-isomers or ethyl esters) lack documented application in this specific chiral ligand synthesis pathway.

Coordination Polymer and 1-D Metal-Organic Framework (MOF) Construction

The pyrazine-2,5-dicarboxylate ligand derived from this diester reliably forms 1-D linear coordination polymers with transition metals (Mn, Fe, Zn, Cu, V) [2][3]. In contrast to the 2,3-regioisomer, which yields variable topologies including ladder chains and sheets [2], the 2,5-isomer provides predictable linear chain architecture. The compound's moderate polarity (XLogP3 = -0.3) facilitates crystallization from polar solvents.

Asymmetric Building Block Synthesis via Controlled Partial Hydrolysis

Dimethyl pyrazine-2,5-dicarboxylate enables selective partial hydrolysis to yield the monomethyl ester [4], a transformation not accessible with other pyrazine diester analogs. This stepwise deprotection strategy is essential for synthesizing asymmetrically functionalized pyrazine derivatives where differentiated carboxyl group reactivity is required. The higher melting point (167–174°C) facilitates purification of intermediates via recrystallization.

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